molecular formula C2H4N4 B091406 1-Methyl-1H-tetrazole CAS No. 16681-77-9

1-Methyl-1H-tetrazole

Cat. No. B091406
CAS RN: 16681-77-9
M. Wt: 84.08 g/mol
InChI Key: OMAFFHIGWTVZOH-UHFFFAOYSA-N
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Description

1-Methyl-1H-tetrazole is a chemical compound with the formula C2H4N4. It is a nitrogen-rich heterocycle . The tetrazole ring in this compound is planar, which favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached using eco-friendly methods such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields . Various synthetic approaches to tetrazole derivatives involve the use of (1) triethyl orthoformate and sodium azide, (2) alcohols and aldehydes, and (3) isocyanides .


Molecular Structure Analysis

The molecular structure of 1-Methyl-1H-tetrazole is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They possess both electron-donating and electron-withdrawing properties . Tetrazoles can form stable metallic compounds and molecular complexes due to the electron density of the nitrogen in the tetrazole ring .


Physical And Chemical Properties Analysis

1-Methyl-1H-tetrazole is a crystalline light yellow powder . It has a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They are burst vigorously on exposure to shock, fire, and heat on friction .

Scientific Research Applications

Safety and Hazards

1-Methyl-1H-tetrazole is a flammable solid . It causes skin irritation and serious eye irritation . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

1-methyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4/c1-6-2-3-4-5-6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAFFHIGWTVZOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168195
Record name 1H-Tetrazole, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-tetrazole

CAS RN

16681-77-9
Record name 1H-Tetrazole, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016681779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Tetrazole, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1H-tetrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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